N-(3-METHOXYPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE
Overview
Description
N-(3-METHOXYPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, a phenylmethanesulfonamido group, and a propanamide backbone. It is used in research and development due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-(3-METHOXYPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Methoxyphenyl Intermediate:
Formation of the Phenylmethanesulfonamido Intermediate:
Coupling of Intermediates: The final step involves coupling the methoxyphenyl and phenylmethanesulfonamido intermediates with a propanamide backbone through amide bond formation.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-(3-METHOXYPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
N-(3-METHOXYPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-METHOXYPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE can be compared with other similar compounds, such as:
N-(3-METHOXYPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)ETHANAMIDE: This compound has a similar structure but with an ethanamide backbone instead of a propanamide backbone.
N-(4-METHOXYPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE: This compound has a methoxy group at the 4-position of the phenyl ring instead of the 3-position.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(17(20)18-14-8-7-11-16(12-14)23-2)19(24(3,21)22)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLDEHIRRZIVRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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